molecular formula C14H12ClFN2O7S2 B13350670 Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- CAS No. 25240-50-0

Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-

Cat. No.: B13350670
CAS No.: 25240-50-0
M. Wt: 438.8 g/mol
InChI Key: WLNGETALOYLOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzenesulfonylfluoride core and a 2-(2-chloro-4-nitrophenoxy)ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- typically involves multiple steps. One common method starts with the reaction of benzenesulfonyl chloride with 2-(2-chloro-4-nitrophenoxy)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield sulfonamides, while reduction reactions can produce amines .

Scientific Research Applications

Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of proteases, preventing substrate binding and subsequent catalysis. This inhibition can occur through covalent modification of the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in both research and industrial contexts .

Properties

CAS No.

25240-50-0

Molecular Formula

C14H12ClFN2O7S2

Molecular Weight

438.8 g/mol

IUPAC Name

3-[2-(2-chloro-4-nitrophenoxy)ethylsulfamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C14H12ClFN2O7S2/c15-13-8-10(18(19)20)4-5-14(13)25-7-6-17-27(23,24)12-3-1-2-11(9-12)26(16,21)22/h1-5,8-9,17H,6-7H2

InChI Key

WLNGETALOYLOCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.